Direct SR-BI Inhibition: HDL376 vs. Fenofibrate Head-to-Head IC50 Comparison
HDL376 and fenofibrate were evaluated in parallel for direct SR-BI inhibitory activity in both cellular and purified SR-BI-reconstituted liposome systems [1]. Both compounds demonstrated potent, direct inhibition of SR-BI-mediated lipid transport with comparable IC50 values. Critically, the active metabolite of fenofibrate (fenofibric acid, FFA) failed to inhibit SR-BI, establishing that fenofibrate itself—not its PPARα-activating metabolite—accounts for the SR-BI inhibitory effect, and confirming that HDL376 provides a mechanistically distinct and more direct tool for SR-BI functional studies compared to the fibrate class [2].
| Evidence Dimension | SR-BI-mediated lipid transport inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 0.22–1 μM (cell-based assays and liposome-reconstituted SR-BI) |
| Comparator Or Baseline | Fenofibrate (prodrug): IC50 ≈ 1 μM; Fenofibric acid: inactive |
| Quantified Difference | Comparable IC50 values between HDL376 and fenofibrate (approximately 0.22–1 μM vs. approximately 1 μM); fenofibric acid shows no activity |
| Conditions | ldlA[mSR-BI] cells and liposomes reconstituted with purified SR-BI; DiI-HDL lipid uptake assay |
Why This Matters
Direct head-to-head data enable informed selection: HDL376 provides SR-BI inhibition without confounding PPARα activation, whereas fenofibrate introduces dual pharmacology, making HDL376 the cleaner chemical probe for SR-BI functional dissection.
- [1] Nieland TJ, et al. Influence of HDL-cholesterol-elevating drugs on the in vitro activity of the HDL receptor SR-BI. J Lipid Res. 2007 Aug;48(8):1832-45. View Source
- [2] Nieland TJ, et al. Influence of HDL-cholesterol-elevating drugs on the in vitro activity of the HDL receptor SR-BI. J Lipid Res. 2007 Aug;48(8):1832-45. View Source
